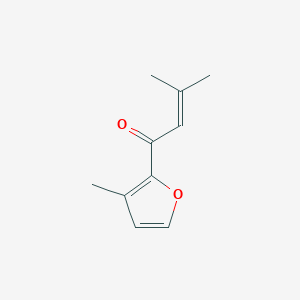

Naginata ketone

描述

Structure

3D Structure

属性

IUPAC Name |

3-methyl-1-(3-methylfuran-2-yl)but-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7(2)6-9(11)10-8(3)4-5-12-10/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFVDCOWPBJQFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)C(=O)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340399 | |

| Record name | Elsholtzione, .alpha.-dehydro | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6138-88-1 | |

| Record name | Dehydroelsholtzia ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6138-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elsholtzione, .alpha.-dehydro | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Endogenous Ketone Bodies in Human Metabolism: A Technical Guide for Researchers and Drug Development Professionals

Preamble: Once viewed primarily as metabolic byproducts of fasting or indicators of pathological states like diabetic ketoacidosis, endogenous ketone bodies are now at the forefront of metabolic research. Their roles as potent energy substrates, crucial signaling molecules, and therapeutic targets have garnered significant interest across diverse fields, from neuroscience to oncology. This guide provides a comprehensive, in-depth exploration of the core ketone bodies—acetoacetate, β-hydroxybutyrate, and acetone—from their synthesis and utilization to their broader physiological functions and analytical measurement. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational biochemistry with practical, field-proven insights to support ongoing and future investigations into this dynamic area of human metabolism.

Section 1: The Endogenous Ketone Body Triad: Acetoacetate, β-Hydroxybutyrate, and Acetone

The term "ketone bodies" collectively refers to three water-soluble molecules produced from fatty acids by the liver: acetoacetate (AcAc), D-β-hydroxybutyrate (βOHB), and acetone.[1][2] Their water solubility is a key feature, allowing them to be transported through the bloodstream without the need for lipoprotein carriers.[3]

-

1.1. Chemical Structures and Physicochemical Properties: Acetoacetate is the primary ketone body from which the other two are derived.[4] β-hydroxybutyrate, while technically a carboxylic acid and not a ketone, is functionally considered a ketone body due to its metabolic relationship with acetoacetate.[5] Acetone is formed from the spontaneous, non-enzymatic decarboxylation of acetoacetate.[1][2]

-

1.2. The Dynamic Interconversion: Acetoacetate and β-Hydroxybutyrate: Acetoacetate and βOHB exist in a dynamic, reversible equilibrium governed by the mitochondrial enzyme β-hydroxybutyrate dehydrogenase and the cellular redox state, specifically the ratio of NADH to NAD+.[6] This ratio is critical, as βOHB is a more stable and abundant ketone body in circulation, especially during states of significant metabolic stress.

-

1.3. Acetone: More Than a Byproduct? While historically considered a volatile, metabolically inert byproduct exhaled via the lungs, acetone can be metabolized, albeit slowly, in the liver to form substrates like pyruvate and lactate.[7][8] Its role and metabolic significance, particularly in prolonged ketotic states, are areas of ongoing research.

Section 2: Ketogenesis: The Hepatic Engine of Ketone Production

Ketogenesis is the metabolic pathway responsible for the production of ketone bodies. This process occurs almost exclusively within the mitochondria of liver cells (hepatocytes).[8][9] The liver is the primary producer of ketone bodies but notably lacks the necessary enzymes to utilize them, ensuring they are available for extrahepatic tissues.[7][10]

-

2.1. Substrate Mobilization: The Role of Fatty Acid Oxidation: Ketogenesis is initiated under conditions of low carbohydrate availability, such as fasting, prolonged exercise, or a ketogenic diet.[7][9] Low insulin and high glucagon levels trigger the breakdown of triglycerides in adipose tissue, releasing free fatty acids into the circulation. These fatty acids are taken up by the liver and transported into the mitochondria, where they undergo β-oxidation to produce a large volume of acetyl-CoA.[11]

-

2.2. The Mitochondrial HMG-CoA Synthase (mHS) Pathway: When acetyl-CoA production from β-oxidation overwhelms the capacity of the citric acid cycle (often due to the diversion of oxaloacetate for gluconeogenesis), it is shunted into the ketogenesis pathway.[11]

-

2.2.1. Thiolase: The pathway begins with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, a reaction catalyzed by the enzyme thiolase.[9]

-

2.2.2. HMG-CoA Synthase: Acetoacetyl-CoA then combines with a third molecule of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This step is catalyzed by mitochondrial HMG-CoA synthase, which is the rate-limiting enzyme in ketogenesis.[4][11]

-

2.2.3. HMG-CoA Lyase: HMG-CoA is subsequently cleaved by HMG-CoA lyase to yield the first ketone body, acetoacetate, and a molecule of acetyl-CoA.[9]

-

-

2.3. The Fate of Acetoacetate: Once formed, acetoacetate can either be reduced to β-hydroxybutyrate by β-hydroxybutyrate dehydrogenase or spontaneously decarboxylate to form acetone.[4][6]

-

2.4. Regulatory Control of Ketogenesis: Ketogenesis is tightly regulated by hormonal signals and substrate availability. The primary hormonal regulator is insulin, which suppresses ketogenesis.[8] A low insulin-to-glucagon ratio is the key trigger, promoting fatty acid mobilization and upregulating the ketogenic machinery.

Caption: The Ketogenesis Pathway in Liver Mitochondria.

Section 3: Ketolysis: Extrahepatic Utilization of Ketone Bodies

Ketolysis is the process by which extrahepatic tissues—such as the brain, heart, and skeletal muscle—break down ketone bodies to generate energy.[12] This pathway is crucial for providing an alternative fuel source to glucose, particularly for the brain, which cannot directly use fatty acids for energy.[7]

-

3.1. Cellular Uptake: Monocarboxylate Transporters (MCTs): Ketone bodies are transported from the blood into the cells of peripheral tissues via a family of proton-linked monocarboxylate transporters, primarily MCT1 and MCT2.[3]

-

3.2. The Ketolytic Pathway: Inside the mitochondrial matrix of these cells, the process is essentially a reversal of the final steps of ketogenesis, with one critical enzymatic difference.

-

3.2.1. β-Hydroxybutyrate Dehydrogenase: βOHB is first oxidized back to acetoacetate by β-hydroxybutyrate dehydrogenase, a reaction that also generates NADH.

-

3.2.2. Succinyl-CoA:3-Ketoacid-CoA Transferase (SCOT): Acetoacetate is then activated to acetoacetyl-CoA. This crucial step is catalyzed by succinyl-CoA:3-ketoacid-CoA transferase (SCOT), which transfers a CoA group from succinyl-CoA (an intermediate of the citric acid cycle).[12]

-

3.2.3. Thiolase: Finally, acetoacetyl-CoA is cleaved by thiolase into two molecules of acetyl-CoA, which can then enter the citric acid cycle to produce ATP.[12]

-

-

3.3. Tissue-Specific Ketolysis and Why the Liver Cannot Consume Ketones: The expression of the SCOT enzyme is the determining factor for a tissue's ability to utilize ketone bodies. The liver has very low to no expression of SCOT, which prevents it from consuming the ketone bodies it produces, thereby ensuring their availability for other tissues.[7][10]

Caption: The Ketolysis Pathway in Extrahepatic Tissues.

Section 4: Analytical Methodologies for Ketone Body Quantification

Accurate quantification of ketone bodies is essential for both clinical diagnostics and metabolic research. Various methods are available, ranging from point-of-care tests to highly sophisticated laboratory techniques.

-

4.1. Overview of Common Techniques:

-

Point-of-Care Testing: Handheld meters, similar to glucose monitors, use electrochemical methods to measure βOHB in whole blood. Urine test strips typically rely on the nitroprusside reaction, which detects acetoacetate but not βOHB.[5]

-

Laboratory Methods: Enzymatic assays, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) offer higher precision and the ability to quantify individual ketone bodies.[13]

-

Table 1: Plasma Ketone Body Concentrations in Various Metabolic States

| Metabolic State | β-Hydroxybutyrate (mmol/L) | Acetoacetate (mmol/L) | Total Ketones (mmol/L) |

| Healthy (Post-meal) | < 0.2 | ~0.05 | < 0.5 |

| 12-hour Fasting | < 0.2 | ~0.1 | ~0.3 |

| Prolonged Fasting (21 days) | ~5.0 | ~1.5 | ~6.5 |

| Nutritional Ketosis | 0.5 - 4.0 | Variable (βOHB:AcAc ratio increases) | 0.5 - 5.0 |

| Diabetic Ketoacidosis (DKA) | > 3.0 (often 15-25) | Variable (βOHB:AcAc ratio up to 10:1) | > 7.0 (often >20) |

Data compiled from sources[5][7][14][15][16]

-

4.2. Gold Standard Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Plasma Ketone Body Profiling: GC-MS is a powerful technique for the accurate and simultaneous quantification of ketone bodies due to its high sensitivity and specificity.

-

4.2.1. Principle of the Assay: Volatile compounds are separated by gas chromatography and then ionized and detected by mass spectrometry. Since ketone bodies are not inherently volatile, a derivatization step is required to convert them into volatile chemical species suitable for GC analysis.[17]

-

4.2.2. Step-by-Step Experimental Protocol:

-

Sample Preparation:

-

Deproteinization: To 100 µL of plasma, add a protein precipitating agent (e.g., acetonitrile). Vortex and centrifuge to pellet the proteins.

-

Extraction: Transfer the supernatant to a new tube. Add an internal standard (e.g., a deuterated or ¹³C-labeled ketone body analogue) to correct for sample loss and analytical variability.[17] Perform a liquid-liquid extraction using a solvent like ethyl acetate.

-

Drying: Evaporate the organic extract to complete dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

Oximation (for keto-groups): Add a solution of hydroxylamine in pyridine to the dried residue to convert the keto-group of acetoacetate to an oxime. Incubate at 60°C for 30 minutes.[13]

-

Silylation (for hydroxyl and carboxyl groups): Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[13][18] Incubate at 60-80°C for 30 minutes. This step derivatizes the hydroxyl group of βOHB and the carboxyl groups of both ketone bodies.

-

-

GC-MS Instrumentation and Parameters:

-

Injection: Inject 1-2 µL of the derivatized sample into the GC inlet.

-

Column: Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column) for separation.

-

Temperature Program: An oven temperature gradient is used to separate the derivatized analytes. A typical program might start at 60°C, ramp to 150°C, and then ramp to 300°C.

-

Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring specific fragment ions for each derivatized ketone body and the internal standard.

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for the characteristic ions of each analyte and the internal standard.

-

Generate a calibration curve using known concentrations of ketone body standards that have undergone the same preparation and derivatization process.

-

Calculate the concentration of each ketone body in the plasma sample by comparing its peak area ratio (analyte/internal standard) to the calibration curve.[17]

-

-

-

Caption: Workflow for Ketone Body Analysis by GC-MS.

Section 5: Beyond Energy Metabolism: Ketone Bodies as Signaling Molecules

Emerging research has revealed that ketone bodies, particularly βOHB, are not just fuel substrates but also potent signaling molecules that can regulate gene expression and cellular processes.

-

5.1. β-Hydroxybutyrate as an HDAC Inhibitor: βOHB is a direct inhibitor of class I histone deacetylases (HDACs).[19] By inhibiting HDACs, βOHB promotes histone acetylation, leading to a more open chromatin structure and changes in gene transcription. This epigenetic modification has been linked to the upregulation of genes involved in oxidative stress resistance, such as FOXO3A and MT2.[19][20] The inhibition of HDAC3 by βOHB has also been shown to promote the expression of claudin-5, a key component of tight junctions in the microvasculature.[1]

-

5.2. Impact on Inflammation and Oxidative Stress: The signaling functions of βOHB have significant implications for inflammation and oxidative stress. By modulating gene expression, βOHB can enhance cellular antioxidant capacity and has been shown to suppress inflammatory pathways. This positions ketone bodies as key mediators linking metabolic state to cellular health and resilience.

Section 6: Therapeutic Implications and Drug Development

The expanding understanding of ketone body metabolism and signaling has opened new avenues for therapeutic interventions.

-

6.1. The Ketogenic Diet and Exogenous Ketone Supplementation: The ketogenic diet, a high-fat, low-carbohydrate regimen, is a well-established therapy for refractory epilepsy and is being investigated for a range of other conditions, including neurodegenerative diseases, cancer, and metabolic syndrome. Exogenous ketone supplements (ketone salts and esters) are being developed to induce a state of ketosis without the stringent dietary restrictions, offering a potential therapeutic strategy to harness the beneficial effects of ketone bodies.

-

6.2. Targeting Ketone Metabolism for Therapeutic Intervention: The enzymes of the ketogenic and ketolytic pathways represent potential targets for drug development. Modulating the activity of HMG-CoA synthase or SCOT, for example, could offer novel approaches to treating metabolic diseases. Furthermore, developing drugs that mimic the signaling properties of βOHB, such as its HDAC inhibitory activity, is an active area of research.

Section 7: Conclusion and Future Directions

Endogenous ketone bodies are multifaceted molecules that lie at the intersection of energy metabolism and cellular signaling. Their synthesis and utilization are tightly regulated processes that are fundamental to metabolic flexibility and survival during periods of nutrient scarcity. The discovery of their role as epigenetic modulators has fundamentally shifted our understanding of their physiological importance. For researchers and drug development professionals, the pathways of ketogenesis, ketolysis, and ketone body signaling offer a rich landscape of potential therapeutic targets. Future research will undoubtedly continue to uncover new roles for these remarkable metabolites in health and disease, paving the way for novel diagnostic and therapeutic strategies.

References

-

Biochemistry, Ketogenesis. - StatPearls - NCBI Bookshelf. [Link]

-

β-Hydroxybutyrate inhibits histone deacetylase 3 to promote claudin-5 generation and attenuate cardiac microvascular hyperpermeability in diabetes. - PubMed. [Link]

-

Suppression of Oxidative Stress by β-Hydroxybutyrate, an Endogenous Histone Deacetylase Inhibitor. - PMC - NIH. [Link]

-

[Figure, Ketogenesis Pathway. This diagram illustrates...]. - StatPearls - NCBI Bookshelf. [Link]

-

What are normal ketone (ketone bodies) levels?. - Dr.Oracle. [Link]

-

Ketone bodies. - Wikipedia. [Link]

-

Ketones: Reference Range, Interpretation, Collection and Panels. - Medscape. [Link]

-

Ketone body metabolism and transport. Schematic view of the enzymes and... - ResearchGate. [Link]

-

Prominent action of butyrate over β-hydroxybutyrate as histone deacetylase inhibitor, transcriptional modulator and anti-inflammatory molecule. - PubMed. [Link]

-

Measuring ketone bodies for the monitoring of pathologic and therapeutic ketosis. - NIH. [Link]

-

[PDF] Suppression of Oxidative Stress by β-Hydroxybutyrate, an Endogenous Histone Deacetylase Inhibitor. - Semantic Scholar. [Link]

-

Concentration of ketones in plasma. - WikiLectures. [Link]

-

Ketogenesis (With Diagram) | Biochemistry. - Biology Discussion. [Link]

-

Ketogenesis. - Wikipedia. [Link]

-

Ketogenesis and ketolysis pathways in mitochondria. Ketogenesis occurs... - ResearchGate. [Link]

-

Ketogenesis – Definition. - BYJU'S. [Link]

-

β-hydroxybutyrate and HDAC inhibitors induce histone... - ResearchGate. [Link]

-

Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry. - ResearchGate. [Link]

-

Simultaneous Determination of Plasma Lactate, Pyruvate, and Ketone Bodies following tert-Butyldimethylsilyl Derivatization using GC-MS-SIM. - Biomedical Science Letters. [Link]

-

Ketone bodies (ketogenesis and ketolysis). - University of Al-Qadisiyah. [Link]

-

Ketogenesis and ketolysis. - Slideshare. [Link]

-

Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. - Semantic Scholar. [Link]

-

Analysis of Plasma Metabolites Using Gas-Chromatography Tandem Mass Spectrometry System with Automated TMS Derivatization. - Shimadzu. [Link]

-

Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolomics. - Protocols.io. [Link]

Sources

- 1. β-Hydroxybutyrate inhibits histone deacetylase 3 to promote claudin-5 generation and attenuate cardiac microvascular hyperpermeability in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. [Figure, Ketogenesis Pathway. This diagram illustrates...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. biologydiscussion.com [biologydiscussion.com]

- 7. Ketone bodies - Wikipedia [en.wikipedia.org]

- 8. Ketogenesis - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. Prominent action of butyrate over β-hydroxybutyrate as histone deacetylase inhibitor, transcriptional modulator and anti-inflammatory molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. droracle.ai [droracle.ai]

- 15. Measuring ketone bodies for the monitoring of pathologic and therapeutic ketosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Concentration of ketones in plasma - WikiLectures [wikilectures.eu]

- 17. Simultaneous Determination of Plasma Lactate, Pyruvate, and Ketone Bodies following tert-Butyldimethylsilyl Derivatization using GC-MS-SIM [bslonline.org]

- 18. shimadzu.com [shimadzu.com]

- 19. Suppression of Oxidative Stress by β-Hydroxybutyrate, an Endogenous Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. [PDF] Suppression of Oxidative Stress by β-Hydroxybutyrate, an Endogenous Histone Deacetylase Inhibitor | Semantic Scholar [semanticscholar.org]

The Unfolding Narrative of Ketone Bodies: From Metabolic Culprit to Therapeutic Hope

An In-depth Technical Guide on the Discovery and History of Ketone Body Research

For researchers, scientists, and drug development professionals, understanding the historical trajectory of a scientific field is not merely an academic exercise. It provides context for current paradigms, reveals the logic behind established methodologies, and can inspire new avenues of investigation. The story of ketone bodies is a particularly compelling example of scientific understanding evolving over time—transforming these molecules from markers of severe pathology to key players in metabolic regulation and potential therapeutic agents. This guide delves into the pivotal discoveries, the brilliant minds behind them, and the experimental foundations that have shaped our current understanding of ketone body metabolism and function.

Part 1: Early Observations - The Scent of a Metabolic Puzzle (19th Century)

The story of ketone bodies begins not in the laboratory, but at the bedside of patients in diabetic coma. In the mid-19th century, physicians were grappling with the devastating consequences of uncontrolled diabetes. A peculiar sweet, fruity odor on the breath of these patients was a grim prognostic sign. This clinical observation was the first clue to the existence of a distinct metabolic state.

The Kussmaul Breath: A Harbinger of Acidosis

In 1874, the German physician Adolf Kussmaul made a critical contribution by meticulously describing a specific pattern of deep, labored breathing in patients with severe diabetes.[1][2][3] This respiratory pattern, now famously known as "Kussmaul breathing," was a desperate attempt by the body to compensate for a severe metabolic acidosis.[2][3] Kussmaul's astute clinical observation linked this distinct respiratory distress to the comatose state in diabetic patients, even though the underlying biochemical cause was not yet understood.[1][2][3] He recognized this breathing pattern as a sign of impending death in these individuals.[2][3]

Early Chemical Detection: The Nitroprusside Reaction

The latter half of the 19th century saw the advent of chemical methods that allowed for the detection of these mysterious compounds in the urine of diabetic patients. The development of the nitroprusside reaction provided a semi-quantitative way to measure acetoacetate, one of the three main ketone bodies.[4][5] This test, which produces a purple color in the presence of acetoacetate, became a crucial diagnostic tool.

Part 2: Elucidating the Pathways - From Production to Utilization (Early to Mid-20th Century)

With the ability to detect ketone bodies, the scientific focus shifted to understanding their origin and metabolic fate. This era was marked by elegant perfusion experiments and the meticulous work of biochemists who pieced together the intricate pathways of ketogenesis and ketolysis.

The Liver as the Epicenter of Ketogenesis

Through a series of in vitro perfusion experiments in the early 20th century, researchers like Gustav Embden and his colleagues established the liver as the primary site of ketone body production.[6] They demonstrated that fatty acids were the main precursors for the synthesis of these compounds.[6] This was a crucial step in understanding that ketosis was a physiological response to altered fuel availability.

The Krebs Cycle and the Central Role of Acetyl-CoA

The groundbreaking work of Sir Hans Krebs in elucidating the citric acid cycle (often called the Krebs cycle) in the 1930s provided the essential framework for understanding cellular energy metabolism.[7] His work, for which he was awarded the Nobel Prize in 1953, showed how acetyl-CoA, derived from carbohydrates, fats, and proteins, is oxidized to produce energy.[7] This understanding was fundamental to comprehending how, under conditions of low carbohydrate availability, an excess of acetyl-CoA from fatty acid oxidation is diverted towards the production of ketone bodies.[8][9]

A key experimental tool used by Krebs and his contemporaries was the Warburg manometer. This apparatus allowed for the measurement of oxygen consumption in tissue slices, providing a quantitative measure of cellular respiration.

Methodology:

-

Tissue Preparation: Thin slices of a specific tissue (e.g., liver, muscle) are prepared to ensure adequate diffusion of oxygen and nutrients.

-

Incubation Medium: The tissue slices are placed in a specialized flask containing a buffered physiological solution with various substrates to be tested.

-

CO2 Absorption: A small well within the flask contains a potassium hydroxide solution to absorb any carbon dioxide produced during respiration, ensuring that changes in gas volume are solely due to oxygen consumption.

-

Manometry: The flask is connected to a manometer, a U-shaped tube containing a colored fluid. As the tissue consumes oxygen, the gas pressure inside the flask decreases, causing the fluid in the manometer to move.

-

Measurement: The change in fluid level is measured over time, providing a direct reading of the rate of oxygen consumption.

By systematically adding different substrates to the incubation medium and measuring the resulting changes in oxygen consumption, Krebs was able to deduce the sequence of reactions in the citric acid cycle.

Part 3: A Paradigm Shift - Ketones as a Vital Fuel Source (Mid to Late 20th Century)

For a long time, ketone bodies were viewed as undesirable byproducts of incomplete fat metabolism, primarily associated with the pathological state of diabetic ketoacidosis.[10] However, research in the mid-20th century, particularly in the context of starvation, began to challenge this dogma.

George Cahill's Landmark Starvation Studies

In the 1960s, George F. Cahill Jr. conducted a series of seminal studies on human starvation that revolutionized the understanding of ketone body physiology.[11][12][13] By studying obese individuals undergoing prolonged fasting, Cahill and his team demonstrated that the brain, an organ previously thought to be exclusively dependent on glucose, could adapt to utilize ketone bodies as its primary fuel source.[11][12][14] After several weeks of starvation, ketones can supply as much as 60-70% of the brain's energy needs.[11][14] This discovery was profound, as it revealed a crucial survival mechanism that spares muscle protein from being broken down for gluconeogenesis.[14]

| Metabolite | Post-absorptive State (Overnight Fast) | Prolonged Starvation (5-6 weeks) |

| Blood Glucose (mM) | ~5.0 | ~3.8 |

| Blood Beta-Hydroxybutyrate (mM) | ~0.1 | ~6.0 |

| Brain Fuel Source | ~100% Glucose | ~70% Ketone Bodies |

The Therapeutic Application: The Ketogenic Diet for Epilepsy

While Cahill's work illuminated the physiological role of ketones, a therapeutic application had already been in use for decades. In the 1920s, the ketogenic diet—a high-fat, low-carbohydrate diet—was developed as a treatment for epilepsy in children.[15][16][17] The diet mimics the metabolic state of fasting, leading to elevated levels of ketone bodies, which were found to have a remarkable anti-seizure effect.[18][19]

Part 4: The Modern Era - Ketone Bodies as Signaling Molecules (Late 20th Century to Present)

The late 20th and early 21st centuries have witnessed another paradigm shift in our understanding of ketone bodies. Research has moved beyond their role as a simple fuel source to uncover their intricate functions as signaling molecules, capable of influencing gene expression, inflammation, and oxidative stress.

Richard Veech: The "Superfuel" and Beyond

Dr. Richard Veech was a prominent figure in this new wave of ketone research.[20] He championed the idea that ketone bodies are not just an alternative fuel, but a "superfuel" that can improve cellular energetics.[21] Veech's work highlighted that the metabolism of beta-hydroxybutyrate (BHB) increases the energy of ATP hydrolysis.[22][23]

More significantly, Veech and others discovered that BHB acts as a signaling molecule.[20][21] One of its key mechanisms of action is the inhibition of histone deacetylases (HDACs), which leads to changes in gene expression that can promote longevity and protect against oxidative stress.[19]

Caption: BHB's dual role as an energy substrate and signaling molecule.

Therapeutic Potential in the 21st Century

The discovery of the signaling functions of ketone bodies has opened up a plethora of new therapeutic avenues. Researchers are now investigating the potential of ketogenic diets and exogenous ketone supplements in a wide range of conditions, including:

-

Neurodegenerative Diseases: Such as Alzheimer's and Parkinson's disease, where impaired glucose metabolism is a key feature.[24]

-

Metabolic Syndrome and Type 2 Diabetes: By improving insulin sensitivity and glycemic control.[18]

-

Cancer: As a potential adjuvant therapy by exploiting the metabolic differences between cancer cells and normal cells.[18][25]

-

Cardiovascular Disease: By improving cardiac energetics and reducing inflammation.[8]

Conclusion: An Ever-Evolving Story

The journey of ketone body research is a testament to the dynamic nature of scientific inquiry. From being dismissed as toxic byproducts to being recognized as a vital fuel source and now as sophisticated signaling molecules, our understanding of these fascinating compounds has come a long way. The historical perspective provides a solid foundation for current and future research, reminding us that the metabolic pathways we study are not just abstract diagrams but are deeply intertwined with human health, disease, and survival. The ongoing exploration of the therapeutic potential of ketone bodies promises to be an exciting chapter in this ever-evolving scientific narrative.

References

- Keto Trending. (2020, February 6).

- Brain. Breath. Body. (n.d.). Brain Fuel Ketones...

- Scite.ai. (n.d.).

- Christofferson, T. (2020, February 5). Richard (Bud)

- ResearchGate. (2025, August 6).

- Medical and Therapeutic Applications of Ketosis: An Overview. (2020, January 30).

- The Science Behind The Keyto Device: Part Two – The Benefits of Breath Acetone vs. Blood & Urine Measurements. (2024, February 21).

- The life and work of Adolph Kussmaul 1822–1902: 'Sword swallowers in modern medicine'. (n.d.).

- Wikipedia. (n.d.). Ketone bodies.

- D'Agostino, D. P., & Pilla, R. (n.d.).

- Cahill, G. F. (2006).

- Veech, R. L. (2004). The therapeutic implications of ketone bodies: the effects of ketone bodies in pathological conditions: ketosis, ketogenic diet, redox states, insulin resistance, and mitochondrial metabolism. PubMed.

- Krebs, H. A. (1966). The regulation of the release of ketone bodies by the liver. PubMed.

- Mandal, A. (n.d.). History of the Ketogenic Diet. News-Medical.Net.

- MDPI. (n.d.). Ketone Body Induction: Insights into Metabolic Disease Management.

- Cahill, G. F. Jr. (n.d.).

- PubMed. (2023, February 17).

- ResearchGate. (2025, August 8). Ketone Ester Effects on Metabolism and Transcription.

- Wikipedia. (n.d.). Hans Krebs (biochemist).

- Veech, R. L. (2014). Ketone ester effects on metabolism and transcription. PubMed.

- Wikipedia. (n.d.).

- Bionity. (n.d.).

- Wikipedia. (n.d.). Ketosis.

- Emerging Pathophysiological Roles of Ketone Bodies. (n.d.).

- Wikipedia. (n.d.). Adolf Kussmaul.

- ResearchGate. (2025, August 7). Krebs and his trinity of cycles.

- Wheless, J. W. (2008). History of the ketogenic diet. PubMed.

- Update on Measuring Ketones. (n.d.). PMC - NIH.

- FORMATION OF KETONE BODI:ES. (1942, March 28). The BMJ.

- Cleveland Clinic. (2023, August 8). Ketones: What They Are, Function, Tests & Normal Levels.

- NCBI Bookshelf. (n.d.). Ketonuria - Clinical Methods. NIH.

- Anton, S. D., & D'Agostino, D. P. (2022). The Evolution of Ketosis: Potential Impact on Clinical Conditions. PMC - PubMed Central.

- ResearchGate. (n.d.). Timeline of the evolution of the ketogenic diet.

- ResearchGate. (2025, August 7). History of the Ketogenic Diet | Request PDF.

- Quora. (2017, May 20).

- Cotter, D. G., Schugar, R. C., & Crawford, P. A. (n.d.). Ketone body metabolism and cardiovascular disease. PMC - NIH.

- Laffel, L. (n.d.).

- NCBI Bookshelf. (2025, December 1). Biochemistry, Ketogenesis.

- Jack Westin. (n.d.).

- Wikipedia. (n.d.). Biochemistry.

Sources

- 1. The life and work of Adolph Kussmaul 1822–1902: ‘Sword swallowers in modern medicine’ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kussmaul breathing - Wikipedia [en.wikipedia.org]

- 3. Kussmaul_breathing [bionity.com]

- 4. Ketosis - Wikipedia [en.wikipedia.org]

- 5. Ketonuria - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. bmj.com [bmj.com]

- 7. Hans Krebs (biochemist) - Wikipedia [en.wikipedia.org]

- 8. Ketone body metabolism and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jackwestin.com [jackwestin.com]

- 10. quora.com [quora.com]

- 11. neurocorps.eu [neurocorps.eu]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Fuel metabolism in starvation. | Semantic Scholar [semanticscholar.org]

- 14. scite.ai [scite.ai]

- 15. news-medical.net [news-medical.net]

- 16. History of the ketogenic diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. itmedicalteam.pl [itmedicalteam.pl]

- 19. Ketone Strong: Emerging evidence for a therapeutic role of ketone bodies in neurological and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ketogenic.com [ketogenic.com]

- 21. travischristofferson.medium.com [travischristofferson.medium.com]

- 22. The therapeutic implications of ketone bodies: the effects of ketone bodies in pathological conditions: ketosis, ketogenic diet, redox states, insulin resistance, and mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Ketone ester effects on metabolism and transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Ketone bodies - Wikipedia [en.wikipedia.org]

- 25. journals.physiology.org [journals.physiology.org]

An In-Depth Technical Guide to Naginata GC/MS Software for Illicit Drug Screening

Introduction: A Paradigm Shift in Forensic Toxicology Screening

In the ever-evolving landscape of forensic toxicology, laboratories are confronted with a dual challenge: the increasing diversity of illicit substances, including novel psychoactive substances (NPS), and the persistent demand for high-throughput screening with unimpeachable accuracy. Traditional gas chromatography-mass spectrometry (GC/MS) workflows, while a gold standard for confirmatory analysis, can be resource-intensive for large-scale screening, often requiring daily preparation of calibration standards for each target analyte.[1][2] The Naginata GC/MS software emerges as a sophisticated solution to this challenge, offering a streamlined and reliable platform for the semi-quantitative screening of a wide array of drugs.[1][3]

This technical guide provides a comprehensive overview of the core principles, operational workflows, and practical applications of the Naginata software for illicit drug screening. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful tool to enhance their analytical capabilities.

Core Principle: The Calibration-Locking Database

At the heart of the Naginata software lies the "Calibration-Locking Database" (CLD). This innovative approach obviates the need for daily calibration curves for each compound of interest.[1][3] Instead, the software relies on a pre-established and validated database containing crucial analytical parameters for each target substance. This database-driven methodology not only accelerates the screening process but also introduces a high degree of consistency and reproducibility.[1]

The essential components of a Naginata Calibration-Locking Database entry for each analyte include:

-

Retention Time (RT) or Retention Index (RI): A highly reproducible chromatographic parameter that serves as the primary filter for compound identification. The use of Retention Time Locking (RTL) technology is fundamental to this process, ensuring that retention times remain consistent across different instruments and over extended periods, even after routine maintenance such as column trimming.

-

Mass Spectrum (MS): The fragmentation pattern of the analyte generated by electron ionization (EI) serves as a unique chemical fingerprint for positive identification.

-

Qualifier and Target Ion Ratios: The relative abundances of specific fragment ions are used as an additional layer of confirmation, enhancing the specificity of the identification and minimizing false positives.

-

Calibration Curve Data: The slope and intercept of a previously established and validated calibration curve are stored in the database. This allows for the semi-quantitative estimation of the analyte's concentration in an unknown sample without the need to run external standards with each batch.[1][4]

The Naginata Workflow: A Step-by-Step Methodological Framework

The implementation of Naginata for illicit drug screening follows a logical and self-validating workflow. This process ensures the integrity of the analytical system and the reliability of the generated data.

Part 1: System Preparation and Validation

Before analyzing unknown samples, it is imperative to verify the performance and stability of the GC/MS system. This is a critical step to ensure the validity of the data generated using the Calibration-Locking Database.

Experimental Protocol: System Performance Verification

-

Criteria Sample Analysis: A dedicated "criteria sample" or "check sample" containing a mixture of compounds with known physicochemical properties is injected.[3] This sample is used to evaluate key system parameters such as chromatographic resolution, peak shape, and detector sensitivity. The results are automatically analyzed by the Naginata software to provide an objective assessment of the GC/MS instrument's condition.

-

Retention Time Locking (RTL): A standard containing a designated "locking compound" is injected. The Naginata software, in conjunction with the Agilent MassHunter or ChemStation data system, uses the retention time of this compound to adjust the carrier gas head pressure, ensuring that the retention times for all target analytes align with the values stored in the Calibration-Locking Database.

Part 2: Sample Analysis

Once the system's performance is verified and the retention times are locked, the analysis of unknown samples can proceed.

Experimental Protocol: Illicit Drug Screening in Biological Matrices

-

Sample Preparation: Biological samples, such as urine or whole blood, require appropriate sample preparation to extract the drugs of interest and remove interfering matrix components. Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The choice of extraction method will depend on the specific drug classes being targeted and the laboratory's standard operating procedures.

-

Internal Standard Addition: An internal standard (IS) is added to the sample prior to extraction. The IS is a compound that is chemically similar to the analytes of interest but not expected to be present in the sample. It is used to compensate for variations in extraction efficiency and injection volume.

-

Derivatization (if necessary): Some drugs, particularly those with polar functional groups, may require derivatization to improve their volatility and chromatographic performance. A common derivatizing agent for GC/MS analysis of drugs is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

GC/MS Analysis: The prepared sample is injected into the GC/MS system. The instrument parameters, including the GC column type, temperature program, and MS acquisition mode, should be optimized for the separation and detection of the target drug classes.

| Parameter | Typical Value/Condition | Rationale |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms) | A versatile, low-polarity column suitable for a broad range of acidic, basic, and neutral drugs.[2] |

| Carrier Gas | Helium | Provides good chromatographic efficiency and is compatible with mass spectrometry. |

| Inlet Mode | Splitless | Maximizes the transfer of analytes to the column, enhancing sensitivity for trace-level detection. |

| Oven Program | Ramped temperature program (e.g., 100°C to 300°C at 15°C/min) | Provides optimal separation for a wide range of compounds with varying volatilities.[2] |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |

| MS Acquisition | Full Scan (e.g., m/z 40-550) | Allows for the detection of a wide range of compounds and facilitates library searching for unknown identification. |

Table 1: Typical GC/MS Parameters for Illicit Drug Screening

Part 3: Data Processing and Reporting

The acquired data is then processed by the Naginata software, which automates the identification and semi-quantitation of target compounds.

Data Processing Steps:

-

Peak Detection and Deconvolution: The software processes the total ion chromatogram (TIC) to detect chromatographic peaks. Advanced deconvolution algorithms are employed to resolve co-eluting peaks, which is particularly important in complex biological matrices.

-

Automated Identification: For each detected peak, Naginata performs a three-tiered identification process:

-

Retention Time/Index Matching: The retention time of the peak is compared to the values in the Calibration-Locking Database. Only compounds that fall within a narrow, predefined retention time window are considered potential matches.

-

Mass Spectral Library Search: The mass spectrum of the unknown peak is compared to the reference spectra in the database. A similarity score is calculated to determine the quality of the match.

-

Ion Ratio Confirmation: The software verifies that the ratios of the qualifier ions to the target ion for the unknown peak are consistent with the values stored in the database.

-

-

Semi-Quantitative Analysis: If a compound is positively identified, its concentration is estimated using the stored calibration curve data and the response of the internal standard.

-

Report Generation: The results are compiled into a comprehensive report that includes the identified compounds, their estimated concentrations, and the associated quality control data. The results are often categorized based on the confidence of the identification, allowing for efficient review by the analyst.[3]

Building and Validating a Custom Calibration-Locking Database

While Naginata offers pre-built databases for various applications, including abused drugs, laboratories may need to add new compounds or create custom databases.[3] The process of building and validating a new database entry is critical to maintaining the scientific integrity of the screening method.

Protocol for Creating a New Database Entry:

-

Compound Characterization: Obtain a certified reference standard for the new compound.

-

Method Optimization: Develop and optimize the GC/MS method for the analysis of the new compound, ensuring good peak shape and sensitivity.

-

Data Acquisition for Database Entry:

-

Retention Time/Index Determination: Analyze the compound multiple times to determine its average retention time under locked conditions. If using retention indices, co-inject the compound with a series of n-alkanes.

-

Mass Spectrum Acquisition: Acquire a high-quality electron ionization mass spectrum of the compound.

-

Qualifier and Target Ion Selection: Identify a unique and abundant target ion for quantification and one or more qualifier ions for confirmation.

-

Calibration Curve Generation: Prepare a series of calibration standards at different concentrations containing the new compound and the internal standard. Analyze these standards to generate a calibration curve and determine the slope and intercept.

-

-

Database Entry: Enter all the acquired data (RT/RI, mass spectrum, ion ratios, and calibration curve parameters) into the Naginata software to create a new entry in the Calibration-Locking Database.

-

Validation: The new database entry must be validated to ensure its accuracy and reliability. This involves analyzing quality control samples at different concentrations and verifying that the software can correctly identify and semi-quantify the compound within acceptable limits of accuracy and precision.

Conclusion: Enhancing Efficiency and Confidence in Illicit Drug Screening

The Naginata GC/MS software, with its core Calibration-Locking Database technology, represents a significant advancement in the field of forensic toxicology. By moving away from the traditional reliance on daily calibration standards, Naginata offers a rapid, reliable, and cost-effective solution for the high-throughput screening of illicit drugs. The software's emphasis on a self-validating workflow, from system performance verification to automated data processing, ensures a high degree of confidence in the analytical results. As the landscape of illicit drugs continues to expand, the flexibility to update and create custom databases makes Naginata a future-proof tool for forensic laboratories striving to stay ahead of emerging threats.

References

-

Ishida, T., Kudo, K., Naka, S., Toubou, K., Noguti, T., & Ikeda, N. (2007). Rapid diagnosis of drug intoxication using novel NAGINATA gas chromatography/mass spectrometry software. Rapid Communications in Mass Spectrometry, 21(18), 3129-38. [Link]

-

Nagamatsu, K., Kudo, K., Usumoto, Y., Tsuji, A., Nishi, H., & Ikeda, N. (2010). Rapid screening of 18 nonsteroidal anti-inflammatory drugs (NSAIDs) using novel NAGINATA™ gas chromatography-mass spectrometry software. Kyushu University Institutional Repository. [Link]

-

Nishikawa Keisoku Co., Ltd. (n.d.). NAGINATA - GC-MS Accuracy Control/Relative Quantification Software. [Link]

-

Phenomenex. (n.d.). GC Troubleshooting Guide. [Link]

-

Đurović, S., Zekić, M., & Meland, M. (2025). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 30(1), 1. [Link]

Sources

- 1. Rapid diagnosis of drug intoxication using novel NAGINATA gas chromatography/mass spectrometry software - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples [mdpi.com]

- 3. NAGINATA - GC-MS 精度管理・相対定量ソフトウェア | 西川計測 [nskw.co.jp]

- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

The Brain's Metabolic Shift: A Technical Guide to Ketone Body Utilization During Fasting

This guide provides a comprehensive technical overview of the critical role ketone bodies play in sustaining brain function during periods of fasting. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular mechanisms and experimental methodologies in this field of neuroenergetics.

Introduction: The Brain's Unwavering Energy Demand

The human brain, despite its relatively small size, is a highly metabolic organ, consuming approximately 20% of the body's total energy at rest.[1] Under normal physiological conditions, its primary and preferred fuel source is glucose. However, during periods of prolonged fasting or adherence to a ketogenic diet, when glucose availability is significantly reduced, the brain undergoes a remarkable metabolic adaptation, shifting to utilize ketone bodies as its main energy substrate.[2][3] This transition is not merely a passive switch but a highly regulated process involving coordinated changes in hepatic metabolism, blood-brain barrier transport, and intracellular enzymatic pathways within the brain itself. Understanding these intricate mechanisms is paramount for developing therapeutic strategies for a range of neurological disorders characterized by impaired cerebral glucose metabolism, such as Alzheimer's and Parkinson's disease.[2][3][4]

Hepatic Ketogenesis: The Genesis of an Alternative Fuel

During fasting, a drop in insulin and a rise in glucagon levels trigger the mobilization of free fatty acids from adipose tissue.[5] These fatty acids are transported to the liver, where they undergo β-oxidation in the mitochondria, producing a surplus of acetyl-CoA. This excess acetyl-CoA is the primary substrate for ketogenesis, a metabolic pathway that generates the three ketone bodies: acetoacetate (AcAc), β-hydroxybutyrate (BHB), and acetone.[6] The liver itself cannot utilize these ketone bodies for energy as it lacks the necessary enzyme, succinyl-CoA:3-oxoacid-CoA transferase (SCOT).[6] Consequently, they are released into the bloodstream to be used by extrahepatic tissues, most notably the brain.

Crossing the Fortress: Ketone Body Transport Across the Blood-Brain Barrier

The blood-brain barrier (BBB) presents a formidable obstacle to the passage of most molecules from the circulation into the brain's interstitial fluid. Ketone bodies, being water-soluble, cannot freely diffuse across the lipid membranes of the endothelial cells that form the BBB. Their entry into the brain is facilitated by a specific family of protein transporters known as monocarboxylate transporters (MCTs).[2][7][8]

The Monocarboxylate Transporter Family

Four isoforms of MCTs (MCT1-4) are primarily responsible for the proton-coupled transport of monocarboxylates like ketone bodies, lactate, and pyruvate across cell membranes.[7][8] In the context of brain metabolism, MCT1 and MCT2 are of particular importance.

-

MCT1: This isoform is predominantly expressed on brain endothelial cells, forming the critical link for ketone body transport from the blood into the brain.[9] It is also found on astrocytes.[9]

-

MCT2: With a higher affinity for ketone bodies than MCT1, MCT2 is primarily located on neurons, facilitating the uptake of these energy substrates into the cells with the highest metabolic demand.[5][9]

This differential expression of MCT isoforms is a cornerstone of the astrocyte-neuron lactate shuttle hypothesis and, by extension, the shuttling of ketone bodies within the brain parenchyma.

Experimental Protocols: Quantifying Monocarboxylate Transporter Expression

Protocol 1: Western Blotting for MCT1 in Mouse Brain Tissue

This protocol details the quantification of MCT1 protein expression in mouse brain homogenates.

Materials:

-

Mouse brain tissue

-

RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 0.5% Sodium Deoxycholate, 0.1% SDS, 1 mM EDTA) with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Tris-buffered saline with 0.1% Tween 20 (TBST)

-

5% non-fat dry milk in TBST (blocking buffer)

-

Primary antibody: Rabbit anti-MCT1

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Tissue Homogenization:

-

Excise and weigh the mouse brain tissue on ice.

-

Homogenize the tissue in ice-cold RIPA buffer containing protease inhibitors.

-

Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

Sample Preparation and Electrophoresis:

-

Dilute the protein samples to a final concentration of 2 µg/µL in RIPA buffer.

-

Mix the diluted protein samples with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load 20 µg of protein per lane onto an SDS-PAGE gel.

-

Run the gel at 100V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the proteins from the gel to a PVDF membrane at 100V for 1 hour.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-MCT1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using appropriate software and normalize to a loading control (e.g., β-actin).

-

Cerebral Ketolysis: Powering the Brain

Once inside the brain, ketone bodies are taken up by both astrocytes and neurons. Astrocytes, in addition to taking up circulating ketones, can also produce their own ketone bodies from fatty acids.[10][11] These astrocytic-derived ketones can then be shuttled to neurons to supplement their energy needs, a concept known as the astrocyte-neuron ketone body shuttle.[12]

Within the mitochondria of brain cells, ketone bodies are converted back into acetyl-CoA through a process called ketolysis. This acetyl-CoA then enters the tricarboxylic acid (TCA) cycle to generate ATP. The key enzymes involved in ketolysis are:

-

β-hydroxybutyrate dehydrogenase (BDH1): Converts BHB to AcAc.

-

Succinyl-CoA:3-oxoacid-CoA transferase (SCOT): The rate-limiting enzyme in ketolysis, which converts AcAc to acetoacetyl-CoA.

-

Acetoacetyl-CoA thiolase (ACAT1): Cleaves acetoacetyl-CoA into two molecules of acetyl-CoA.

The brain's capacity to utilize ketone bodies increases during prolonged fasting, partly due to the upregulation of MCTs and ketolytic enzymes.[2]

Ketone Body Utilization Pathway

Caption: Pathway of ketone body utilization in the brain.

Neuroprotective Effects of Ketone Bodies

Beyond their role as an alternative fuel source, ketone bodies exert several neuroprotective effects, making them a topic of intense research for the treatment of neurodegenerative diseases. These effects include:

-

Enhanced Mitochondrial Function: Ketone body metabolism can improve mitochondrial respiration and ATP production.[13]

-

Reduced Oxidative Stress: Ketone metabolism is associated with a reduction in the production of reactive oxygen species (ROS).[14]

-

Anti-inflammatory Effects: BHB has been shown to inhibit the NLRP3 inflammasome, a key component of the inflammatory response.

-

Modulation of Neuronal Excitability: Ketone bodies can influence neurotransmitter systems, potentially contributing to their anticonvulsant effects.[15][16]

Methodologies for Studying Brain Ketone Metabolism

A variety of experimental techniques are employed to investigate the intricate processes of ketone body metabolism in the brain.

Table 1: Key Experimental Techniques

| Technique | Application | Principle |

| Positron Emission Tomography (PET) | In vivo quantification of brain ketone and glucose uptake. | Uses radiolabeled tracers (e.g., 11C-acetoacetate) to visualize and measure metabolic activity in real-time. |

| Magnetic Resonance Spectroscopy (MRS) | Non-invasive detection and quantification of ketone bodies and other metabolites in the brain. | Measures the chemical composition of tissues based on the magnetic properties of atomic nuclei. |

| Brain Microdialysis | In vivo sampling of ketone bodies and other molecules from the brain's interstitial fluid. | A small probe with a semi-permeable membrane is inserted into the brain to collect extracellular fluid for analysis. |

| Immunohistochemistry (IHC) | Localization and co-localization of MCTs and other proteins in brain tissue sections. | Uses antibodies to specifically label target proteins, which are then visualized with fluorescent or chromogenic tags. |

| Western Blotting | Quantification of the expression levels of MCTs and ketolytic enzymes in brain tissue homogenates. | Separates proteins by size, transfers them to a membrane, and uses antibodies to detect and quantify specific proteins. |

| Real-Time Quantitative PCR (RT-qPCR) | Measurement of the gene expression levels of MCTs and ketolytic enzymes. | Reverse transcribes mRNA into cDNA, which is then amplified and quantified in real-time to determine the initial amount of mRNA. |

| Enzyme Activity Assays | Measurement of the catalytic activity of key ketolytic enzymes (e.g., BDH1, SCOT). | Spectrophotometric or fluorometric methods are used to measure the rate of product formation or substrate consumption by a specific enzyme. |

Experimental Protocols: Assessing Ketolytic Enzyme Activity

Protocol 2: β-hydroxybutyrate Dehydrogenase (BDH1) Activity Assay

This protocol describes a colorimetric assay to measure BDH1 activity in brain tissue homogenates.

Materials:

-

Brain tissue homogenate

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5)

-

β-hydroxybutyrate (substrate)

-

NAD+ (cofactor)

-

Phenazine methosulfate (PMS)

-

Iodonitrotetrazolium chloride (INT)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of β-hydroxybutyrate in assay buffer.

-

Prepare a stock solution of NAD+ in assay buffer.

-

Prepare a reaction mixture containing PMS and INT in assay buffer.

-

-

Sample Preparation:

-

Thaw the brain tissue homogenate on ice.

-

Dilute the homogenate to an appropriate concentration in assay buffer.

-

-

Assay Procedure:

-

Add the diluted brain homogenate to the wells of a 96-well plate.

-

Add the NAD+ solution to each well.

-

Initiate the reaction by adding the β-hydroxybutyrate solution.

-

Add the PMS/INT reaction mixture to each well.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

-

Measurement:

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the BDH1 activity based on the change in absorbance over time, using a standard curve if necessary.

-

Future Directions and Therapeutic Implications

The growing body of evidence highlighting the neuroprotective effects of ketone bodies has spurred significant interest in ketogenic therapies for a variety of neurological conditions.[14] These approaches, which include the classic ketogenic diet, medium-chain triglyceride (MCT) supplements, and exogenous ketone esters, aim to elevate circulating ketone body levels and thereby provide the brain with a readily available alternative energy source. Further research is needed to fully elucidate the long-term effects and optimal implementation of these therapies. A deeper understanding of the intricate regulation of brain ketone metabolism will be instrumental in developing novel and targeted therapeutic interventions for a range of debilitating neurological disorders.

References

-

Augustin, K., et al. (2021). Ketone Bodies in the Brain Beyond Fuel Metabolism: From Excitability to Gene Expression and Cell Signaling. Frontiers in Molecular Neuroscience, 14, 718585. [Link]

-

Halestrap, A. P. (2012). The SLC16 gene family - structure, role and regulation in health and disease. Molecular Aspects of Medicine, 34(2-3), 337-349. [Link]

-

Pierre, K., & Pellerin, L. (2005). Monocarboxylate transporters in the central nervous system: distribution, regulation and function. Journal of Neurochemistry, 94(1), 1-14. [Link]

-

McGarry, J. D., & Foster, D. W. (1980). Regulation of hepatic fatty acid oxidation and ketone body production. Annual Review of Biochemistry, 49, 395-420. [Link]

-

Graphviz. (n.d.). DOT Language. Retrieved from [Link]

-

Pellerin, L., & Magistretti, P. J. (2012). Sweet sixteen for ANLS. Journal of Cerebral Blood Flow & Metabolism, 32(7), 1152-1166. [Link]

-

Synaptic Systems. (n.d.). Protocol for Preparation of Brain Lysate, P2, LP1 and LP2 Fractions. Retrieved from [Link]

-

Fasting upregulates the monocarboxylate transporter MCT1 at the rat blood-brain barrier through PPAR δ activation. (2024). bioRxiv. [Link]

-

Massaro Cenere, M. (2024). Immunohistochemistry free-floating rat brain cryosections. protocols.io. [Link]

-

Wikipedia. (n.d.). Ketone bodies. Retrieved from [Link]

-

Boulanger, J. C., et al. (2013). A Dual Tracer PET-MRI Protocol for the Quantitative Measure of Regional Brain Energy Substrates Uptake in the Rat. Journal of Visualized Experiments, (82), e50854. [Link]

-

The Journal of Neuropsychiatry and Clinical Neurosciences. (2023). Ketone Bodies and Brain Metabolism: New Insights and Perspectives for Neurological Diseases. 25(2), E25-E32. [Link]

-

Juge, N., et al. (2010). Metabolic and signaling effects of ketone bodies in the brain. Journal of Cerebral Blood Flow & Metabolism, 30(12), 1931-1943. [Link]

-

Ma, W., et al. (2021). Ketone Bodies in the Brain Beyond Fuel Metabolism: From Excitability to Gene Expression and Cell Signaling. Frontiers in Molecular Neuroscience, 14, 718585. [Link]

-

Gjedde, A., et al. (2020). Effects of Ketone Bodies on Brain Metabolism and Function in Neurodegenerative Diseases. International Journal of Molecular Sciences, 21(22), 8767. [Link]

-

Campos, C., et al. (2019). Ketone Bodies in Neurological Diseases: Focus on Neuroprotection and Underlying Mechanisms. Frontiers in Neurology, 10, 529. [Link]

-

Bülbül, M. (n.d.). In vivo Brain Microdialysis. Bülbül Autonomic Neuroscience Lab. Retrieved from [Link]

-

Stony Brook Medicine. (n.d.). RT-PCR Protocols. Retrieved from [Link]

-

Guzmàn, M., & Blàzquez, C. (2001). Is there an astrocyte-neuron ketone body shuttle? Trends in Endocrinology & Metabolism, 12(4), 169-173. [Link]

-

Le Foll, C., et al. (2014). Fatty acid-induced astrocyte ketone production and the control of food intake. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 307(9), R1155-R1163. [Link]

-

Intracardiac perfusion and rat brain fixation for immunohistochemistry. (2021). protocols.io. [Link]

-

Ioannou, M. S., et al. (2019). Astrocyte-neuron coupling of lipid metabolism. ResearchGate. [Link]

-

Pierre, K., et al. (2002). Cell-specific Localization of Monocarboxylate Transporters, MCT1 and MCT2, in the Adult Mouse Brain Revealed by Double Immunohistochemical Labeling and Confocal Microscopy. Neuroscience, 109(3), 447-462. [Link]

-

Yamada, J., et al. (2017). Temporal and spatial changes of monocarboxylate transporter 4 expression in the hippocampal CA1 region following transient forebrain ischemia in the Mongolian gerbil. Experimental and Therapeutic Medicine, 14(1), 475-482. [Link]

-

Lee, E. Y., & Lee, M. Y. (2015). Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons. Journal of Visualized Experiments, (99), e52721. [Link]

-

Kaneko, K. (2018). In Vivo Brain Microdialysis. Methods in Molecular Biology, 1727, 343-353. [Link]

-

Taylor, S., et al. (2023). Brief guide to RT-qPCR. Animal Bioscience, 36(10), 1547-1555. [Link]

-

Alev, C., et al. (2008). Ketogenic diet and astrocyte/neuron metabolic interactions. Epilepsy Research, 81(2-3), 209-217. [Link]

-

Prins, M. L. (2008). Cerebral metabolic adaptation and ketone metabolism after brain injury. Journal of Cerebral Blood Flow & Metabolism, 28(1), 1-16. [Link]

-

Kim, D. Y., et al. (2023). Molecular Mechanisms of Neuroprotection by Ketone Bodies and Ketogenic Diet in Cerebral Ischemia and Neurodegenerative Diseases. International Journal of Molecular Sciences, 24(13), 10896. [Link]

Sources

- 1. DOT Language | Graphviz [graphviz.org]

- 2. sysy.com [sysy.com]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. graphviz.org [graphviz.org]

- 7. NIBSC - Brain Tissue Preparation [nibsc.org]

- 8. researchgate.net [researchgate.net]

- 9. bio-protocol.org [bio-protocol.org]

- 10. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell-specific localization of monocarboxylate transporters, MCT1 and MCT2, in the adult mouse brain revealed by double immunohistochemical labeling and confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem-agilent.com [chem-agilent.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. In vivo Brain Microdialysis - Bülbül Autonomic Neuroscience Lab [autonomicneuroscience.akdeniz.edu.tr]

- 16. spandidos-publications.com [spandidos-publications.com]

An In-Depth Technical Guide to the Chemical Properties of Different Ketone Isomers

For Researchers, Scientists, and Drug Development Professionals

Section 1: The Foundation of Isomerism in Ketones

Isomerism, the phenomenon where molecules share the same molecular formula but differ in atomic arrangement, profoundly influences the chemical and physical behavior of ketones.[1][2] Ketones, organic compounds containing a carbonyl group (C=O) bonded to two other carbon atoms, exhibit several types of isomerism that are crucial to understand in a laboratory and pharmaceutical context.[2][3][4]

Constitutional (Structural) Isomerism

Constitutional isomers have different connectivity of atoms.[5] For ketones, this commonly manifests as:

-

Positional Isomerism: The carbonyl group is located at different positions on the carbon chain. For example, 2-pentanone and 3-pentanone are positional isomers. While aliphatic aldehydes typically do not exhibit positional isomerism due to the terminal position of the formyl group, higher ketones and aromatic aldehydes do.[1]

-

Chain Isomerism: The arrangement of the carbon skeleton differs. For instance, 3-methyl-2-butanone is a chain isomer of 2-pentanone.

-

Functional Group Isomerism: Ketones are functional group isomers of aldehydes with the same number of carbon atoms.[1] Both share the general formula CnH2nO.[1]

Stereoisomerism

Stereoisomers have the same connectivity but differ in the spatial arrangement of atoms.

-

Enantiomers: Non-superimposable mirror images that arise from the presence of a chiral center. The separation and analysis of enantiomers are paramount in drug development, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.[6][7]

-

Diastereomers: Stereoisomers that are not mirror images of each other. This occurs in ketones with multiple chiral centers.

A dynamic form of isomerism particularly relevant to ketones is keto-enol tautomerism . This is a rapid equilibrium between the keto form (containing the C=O) and the enol form (containing a C=C double bond and a hydroxyl group).[8][9] Tautomers are constitutional isomers that readily interconvert.[8][10][11] While the keto form is generally more stable and thus favored at equilibrium, the enol form is a key nucleophilic intermediate in many reactions.[9] The position of this equilibrium is influenced by factors such as conjugation and intramolecular hydrogen bonding, which can stabilize the enol form.[8][10]

Section 2: Comparative Physicochemical Properties of Ketone Isomers

The subtle differences in isomeric structures translate to measurable variations in physical properties, which are critical for purification and analytical separation.

Boiling Points

The boiling points of ketones are influenced by intermolecular dipole-dipole interactions due to the polar carbonyl group, making them higher than those of nonpolar hydrocarbons of similar molecular weight.[12][13][14][15][16][17] However, because they cannot act as hydrogen bond donors, their boiling points are lower than those of corresponding alcohols.[12][13][17]

Key trends for ketone isomers include:

-

Chain Branching: Increased branching generally lowers the boiling point due to a decrease in surface area, which weakens van der Waals forces.[13]

-

Position of Carbonyl Group: Positional isomers often have very similar boiling points, with minor differences arising from subtle changes in molecular shape and dipole moment. For instance, ketones generally have slightly higher boiling points than their isomeric aldehydes, which is attributed to the presence of two electron-donating alkyl groups enhancing the polarity of the carbonyl group.[14][15]

| Isomer (C5H10O) | Structure | Boiling Point (°C) |

| 2-Pentanone | CH3COCH2CH2CH3 | 102 |

| 3-Pentanone | CH3CH2COCH2CH3 | 102 |

| 3-Methyl-2-butanone | CH3COCH(CH3)2 | 94 |

Note: Boiling points are approximate and can vary slightly with atmospheric pressure.

Solubility

Lower molecular weight ketones are moderately soluble in water due to the ability of the carbonyl oxygen to accept hydrogen bonds from water molecules.[3][16][17] As the length of the hydrocarbon chain increases, the nonpolar character dominates, leading to a decrease in water solubility.[3][13][16] Isomers with more compact, branched structures may exhibit slightly higher solubility than their straight-chain counterparts due to a smaller hydrophobic surface area.

Section 3: Differentiating Reactivity Profiles

The location of the carbonyl group and the nature of the surrounding alkyl or aryl groups significantly impact the reactivity of ketone isomers.

Nucleophilic Addition Reactions

The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.[4][18] The steric hindrance around the carbonyl group is a primary determinant of reactivity.

-

Steric Effects: Ketones are generally less reactive than aldehydes because the two alkyl groups attached to the carbonyl carbon are more sterically demanding than the single alkyl group and hydrogen atom in aldehydes.[4] Among ketone isomers, those with the carbonyl group flanked by bulkier alkyl groups will react more slowly. For example, 2-pentanone is more reactive towards nucleophiles than 3-methyl-2-butanone.

Keto-Enol Tautomerism and α-Carbon Chemistry

The acidity of the α-hydrogens (hydrogens on the carbon adjacent to the carbonyl) is a key feature of ketones, leading to the formation of enolates.[11] The structure of the ketone isomer determines the potential enolate(s) that can form.

-

Regioselectivity of Enolate Formation: Unsymmetrical ketones, such as 2-methylcyclohexanone, can form two different enolates (and subsequently two different enols).[11] The thermodynamically more stable enolate is typically the one with the more substituted double bond, while the kinetically favored enolate is formed by removing the more accessible (less sterically hindered) α-proton.[10] This regioselectivity is a critical consideration in synthetic applications, such as alkylation reactions.

Section 4: Spectroscopic and Chromatographic Differentiation

A multi-technique approach is essential for the unambiguous identification and characterization of ketone isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the carbonyl group, which gives rise to a strong, characteristic absorption band.[19][20][21][22][23] The exact position of the C=O stretch is sensitive to the molecular structure.

-

Aliphatic Ketones: Saturated aliphatic ketones typically show a C=O stretch around 1715 cm⁻¹.[19][22]

-

Conjugation: Conjugation of the carbonyl group with a double bond or an aromatic ring lowers the stretching frequency to approximately 1685-1690 cm⁻¹ due to delocalization of pi electrons, which weakens the C=O bond.[17][19][22][24]

-

Ring Strain: In cyclic ketones, increasing ring strain shifts the C=O absorption to a higher wavenumber. For example, cyclopentanone absorbs at a higher frequency (~1750 cm⁻¹) than cyclohexanone (~1715 cm⁻¹).[19][20][24]

| Ketone Type | Typical C=O Stretch (cm⁻¹) |

| Saturated Aliphatic | 1715 |

| α,β-Unsaturated | 1685-1666 |

| Aromatic | 1700-1680 |

| Cyclohexanone | 1715 |

| Cyclopentanone | 1750 |

| Cyclobutanone | 1785 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon skeleton and the electronic environment of protons and carbons.

-

¹H NMR: Protons on the α-carbon to the carbonyl group are deshielded and typically resonate in the range of 2.1-2.6 ppm.[23][25][26] The splitting patterns of these signals provide valuable information about the connectivity of adjacent protons. Methyl ketones are particularly distinctive, showing a sharp singlet for the three methyl protons around 2.1 ppm.[20]

-

¹³C NMR: The carbonyl carbon is highly deshielded and appears in a characteristic region of the spectrum, typically between 190 and 220 ppm.[20][25][27] The chemical shift can provide clues about the nature of the ketone; for instance, the carbonyl carbons of α,β-unsaturated ketones resonate further upfield (190-200 ppm) compared to their saturated counterparts (200-215 ppm).[20]

Mass Spectrometry (MS)

Mass spectrometry is invaluable for determining the molecular weight and for deducing the structure of isomers based on their fragmentation patterns.[27]

-

α-Cleavage: A common fragmentation pathway for ketones is the cleavage of the bond between the carbonyl carbon and an α-carbon.[19][20][21][23] This results in the formation of a stable acylium ion. The relative abundance of the resulting fragment ions can help differentiate positional isomers. For example, in the mass spectrum of 2-pentanone, α-cleavage can lead to fragments with m/z = 43 ([CH₃CO]⁺) and m/z = 71 ([CH₃CH₂CH₂CO]⁺). In 3-pentanone, α-cleavage yields a fragment with m/z = 57 ([CH₃CH₂CO]⁺).

-

McLafferty Rearrangement: Ketones with a γ-hydrogen can undergo a characteristic rearrangement where a hydrogen atom is transferred to the carbonyl oxygen, followed by cleavage of the α-β bond.[19][21] This produces a neutral alkene and a charged enol fragment. The presence and mass of the McLafferty rearrangement fragment can provide structural information.[19][28]

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying isomers.

-

Reversed-Phase HPLC: This is a common mode for separating ketone isomers. Separation is based on differences in hydrophobicity. While positional and chain isomers can often be separated, the resolution can be challenging due to their similar physicochemical properties.[29][30]

-

Chiral Chromatography: For the separation of enantiomers, a chiral stationary phase (CSP) is required. The CSP interacts differently with each enantiomer, leading to different retention times. This is a critical analytical technique in the development of single-enantiomer drugs.[6][7] Chiral derivatization, where the ketone enantiomers are reacted with a chiral reagent to form diastereomers, can also be employed to allow for separation on a standard achiral column.[31]

Section 5: Experimental Protocols

Protocol: Differentiation of 2-Heptanone and 4-Heptanone using GC-MS

Objective: To distinguish between two positional ketone isomers based on their mass spectral fragmentation patterns.

Methodology:

-